N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide, also known as HPOB, is a chemical compound with the molecular formula and a molar mass of 314.34 g/mol. This compound is characterized by its unique structure that includes a hydroxylamine functional group, which is significant for its biological activity. HPOB is soluble in DMSO at concentrations of up to 10 mM and appears as a white to beige powder. It is typically stored at temperatures between 2-8°C .
HPOB has been synthesized and studied for its potential applications in cancer therapy, particularly in enhancing the effects of chemotherapeutic agents. Research indicates that it may act as a selective inhibitor of histone deacetylase 6, which plays a critical role in cancer cell growth and survival .
N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide falls under the category of hydroxamic acid derivatives, which are known for their ability to inhibit various enzymes, including histone deacetylases. This classification is essential for understanding its mechanism of action and potential therapeutic applications.
The synthesis of N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide involves several steps:
The molecular structure of N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide can be depicted as follows:
The compound's structural details can be summarized in a table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄ |
| Molar Mass | 314.34 g/mol |
| CAS Number | 1429651-50-2 |
| Solubility | 10 mM in DMSO |
| Appearance | White to beige powder |
| Storage Conditions | 2-8°C |
N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide participates in several chemical reactions:
The compound’s reactivity can be attributed to the presence of both the hydroxamic acid and amine functionalities, which allow it to interact with metal ions and other substrates within biological systems.
The mechanism by which N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide exerts its effects involves several key processes:
Key chemical properties include:
N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide has several scientific uses:
The development of N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide (commonly abbreviated as HPOB but referred to herein by its full chemical nomenclature) emerged from targeted efforts to design isoform-selective histone deacetylase inhibitors. Initial research focused on structural modifications of hydroxamate-based zinc-binding groups coupled with aromatic cap regions to achieve preferential inhibition of histone deacetylase 6 over other histone deacetylase isoforms [3] [6]. The compound was first synthesized through a multi-step organic chemistry approach pioneered at Columbia University, involving retroanalysis procedures to optimize yield and purity from commercially available precursors [4].
A critical phase in its development involved esterification of 4-bromomethyl benzoic acid under reflux conditions with methanol and sulfuric acid catalysis. This step initially suffered from low yield (~8%) due to the undesired formation of methyl-4-methoxy benzoate via nucleophilic substitution at the benzylic position. Subsequent synthetic optimizations explored radical bromination of methyl-4-methylbenzoate and reaction parameter adjustments (lowered temperature, extended duration) to improve production efficiency of the key intermediate methyl-4-bromomethyl benzoate [4]. The final structure incorporates a benzamide core, a hydroxyethyl-phenylamino linker, and a critical N-hydroxy functional group that coordinates the zinc ion within the histone deacetylase 6 catalytic domain [2] [3].
Table 1: Key Structural Features of N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide
| Structural Component | Chemical Substructure | Functional Role |
|---|---|---|
| Zinc-binding group | N-hydroxylamide | Chelates catalytic Zn²⁺ ion |
| Linker region | 2-oxoethyl with hydroxyethyl-phenylamino | HDAC6-specific cavity binding |
| Cap group | Benzamide | Surface interaction with catalytic domain entry |
| Aromatic system | Phenyl ring | Hydrophobic interactions |
Structural biology studies revealed the molecular basis for its histone deacetylase 6 selectivity. Crystallographic analysis demonstrated that the hydroxyethyl-phenylamino linker enables optimal positioning within the histone deacetylase 6 catalytic domain 2 (CD2), accessing a lipophilic cavity not present in class I histone deacetylases. The benzamide cap group forms surface interactions while the N-hydroxylamide group coordinates the catalytic zinc ion with tetrahedral geometry, displacing the water molecule required for hydrolysis [3]. This binding mode differs significantly from pan-histone deacetylase inhibitors like belinostat and panobinostat, which cannot achieve this domain-specific accommodation [3].
Table 2: Comparative Inhibitory Profile of N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide
| Histone Deacetylase Isoform | Inhibitory Potency (IC₅₀) | Selectivity Ratio vs. HDAC1 |
|---|---|---|
| HDAC6 (CD2 domain) | 5.02 ± 0.060 nM | 600-fold |
| HDAC1 | 3020 ± 740 nM | Reference |
| HDAC8 | >5000 nM | >1000-fold |
| HDAC11 | >5000 nM | >1000-fold |
The inhibitor's discovery represented a significant advancement in epigenetic drug development, providing researchers with a selective chemical probe to dissect histone deacetylase 6 biology without confounding inhibition of class I histone deacetylases. Its biochemical characterization established nanomolar potency against histone deacetylase 6 (IC₅₀ = 5.02 ± 0.060 nM) with approximately 600-fold selectivity over histone deacetylase 1—a profile superior to early-generation inhibitors like tubastatin A in cellular systems [6] [8]. This selectivity profile enabled unprecedented exploration of isoform-specific histone deacetylase functions in oncogenesis and protein homeostasis.
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1